N-benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine

説明

Chemical Structure:

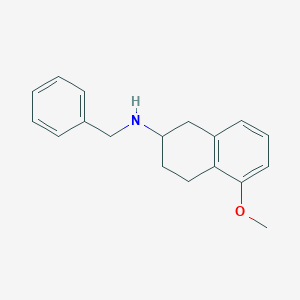

N-Benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine (CAS: 136247-07-9; 58349-25-0) consists of a tetrahydronaphthalene (tetralin) backbone with a methoxy group (-OCH₃) at the 5-position and a benzyl-substituted amine (-NH-CH₂C₆H₅) at the 2-position (). The stereochemistry of the compound is critical, with the (S)-enantiomer being pharmacologically relevant in related analogs ().

Structural confirmation for analogs typically involves ¹H/¹³C NMR, HPLC, and HRMS ().

The methoxy group at position 5 is shared with other compounds showing serotonin receptor modulation ().

特性

IUPAC Name |

N-benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO/c1-20-18-9-5-8-15-12-16(10-11-17(15)18)19-13-14-6-3-2-4-7-14/h2-9,16,19H,10-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZFLGQHJVWSALN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CCC(C2)NCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10483986 | |

| Record name | N-Benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10483986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136247-07-9 | |

| Record name | N-Benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10483986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Diastereomeric Salt Formation

The most industrially viable method involves resolving racemic N-benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine using chiral acids. (+)-N-(3,5-Dinitrobenzoyl)-α-phenylglycine selectively complexes with the (S)-enantiomer, forming insoluble diastereomeric salts. Critical parameters include:

The racemic amine is treated with the chiral acid at 60°C, followed by cooling to 0–5°C to precipitate the (S)-enantiomer salt. Filtration and recrystallization from acetonitrile/water yield 98% pure (S)-N-benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine.

Free Base Recovery

The purified salt is suspended in toluene and 5% K₂CO₃ to liberate the free amine. After phase separation, the organic layer is concentrated under vacuum, yielding the target compound as an oil:

Multi-Step Synthesis from 2-Naphthoic Acid

Reaction Sequence and Yields

An alternative route starts with 2-naphthoic acid, proceeding through six steps:

| Step | Reaction | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Bromination | Br₂, FeCl₃, CHCl₃, 0°C | 85% |

| 2 | Esterification | SOCl₂, MeOH, reflux | 90% |

| 3 | Methoxy Substitution | NaOMe, CuI, DMF, 110°C | 65% |

| 4 | Birch Reduction | Li/NH₃, THF, -78°C | 70% |

| 5 | Curtius Rearrangement | DPPA, Et₃N, toluene, 80°C | 50% |

| 6 | Hydrogenolysis | H₂, Pd/C, MeOH, RT | 95% |

Critical Step Analysis

The Birch reduction (Step 4) is pivotal for converting the aromatic ring to a tetralin system. Using liquid ammonia and lithium at -78°C ensures regioselective reduction without over-hydrogenation. The Curtius rearrangement (Step 5) introduces the amine group via an acyl azide intermediate, requiring careful temperature control to avoid side reactions.

| Solvent | Solubility (mg/mL) | Recommended Use Case |

|---|---|---|

| DMSO | >10 | In vitro assays |

| Ethanol | 8.2 | Recrystallization |

| Acetone | 5.6 | Chromatography |

Industrial-Scale Optimization

Cost-Benefit Analysis

化学反応の分析

Types of Reactions

N-benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert ketones or aldehydes back to alcohols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

科学的研究の応用

N-benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.

Industry: It is used in the production of specialty chemicals and materials.

作用機序

The mechanism of action of N-benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares key structural features, receptor activities, and applications of N-benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine with its analogs:

Key Differences

Substituent Position and Type :

- Position 4 : PAT and MBP derivatives with 4-aryl substituents (e.g., Ph, BrPh) exhibit strong 5-HT2C agonism and 5-HT2A/2B antagonism, whereas the absence of a 4-substituent in the target compound may limit its 5-HT2A/2B activity .

- Position 5 : The methoxy group at position 5 is shared with (S)-5-(2’-fluorophenyl)-N,N-dimethyltetralin, which modulates 5-HT1A/5-HT7 receptors to reduce stereotypy in autism models .

Amine Substitution: N-Benzyl vs. Thiophene Derivatives: Replacement of benzyl with 2-thiophen-2-ylethyl () introduces a heterocyclic moiety, which may alter metabolic pathways and receptor selectivity .

Stereochemistry :

- The (S)-enantiomer of 5-methoxy-tetralin derivatives (e.g., (S)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride, CAS 58349-17-0) is often more pharmacologically active than the (R)-form, as seen in related compounds .

Receptor Selectivity :

- PAT analogs with 4-substituents show selectivity for 5-HT2C over histamine H1 receptors, while the target compound’s selectivity remains uncharacterized .

Pharmacological and Clinical Implications

- Neuropsychiatric Applications : PAT and MBP derivatives are advanced candidates for treating psychoses and compulsive behaviors , whereas the target compound’s benzyl group may position it for exploratory studies in disorders requiring enhanced brain exposure.

- Behavioral Effects : The (S)-5-(2’-fluorophenyl) analog reduces repetitive behaviors in autism models , suggesting that 5-methoxy substitution paired with optimized amine groups could yield similar outcomes.

生物活性

N-benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine (CAS No. 136247-07-9) is a synthetic compound that has garnered attention for its potential biological activities. With a molecular formula of CHNO and a molecular weight of 267.4 g/mol, this compound features a tetrahydronaphthalene core along with a methoxy and benzyl group. This article reviews its biological activity based on diverse research findings, including in vitro studies, mechanisms of action, and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 267.4 g/mol |

| Density | 1.1 ± 0.1 g/cm³ |

| Boiling Point | 424.4 ± 45.0 °C |

| CAS Number | 136247-07-9 |

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts:

1. Anticancer Activity

Research indicates that derivatives of naphthalene compounds exhibit significant anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in cancer cell lines through mechanisms involving the inhibition of key signaling pathways such as MYC and the induction of ferroptosis .

In vitro studies have demonstrated that this compound can inhibit proliferation in colorectal cancer cells (CRC), suggesting its potential as a therapeutic agent against this malignancy . The compound's ability to modulate reactive oxygen species (ROS) levels also plays a crucial role in its cytotoxic effects.

The mechanisms by which this compound exerts its effects include:

- Induction of Apoptosis: The compound has been shown to activate apoptotic pathways in cancer cells by downregulating anti-apoptotic proteins like Bcl-2 and activating caspases .

- Ferroptosis Induction: Recent findings suggest that this compound may trigger ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation .

Case Studies

Several case studies have highlighted the biological effects of this compound:

Case Study 1: Colorectal Cancer

In a study involving HCT116 human colon cancer cell lines, treatment with the compound resulted in significant reductions in cell viability and increased markers of apoptosis. The study utilized Annexin V-FITC/PI staining to confirm apoptotic cell death and Western blotting to assess protein expression changes associated with apoptosis .

Case Study 2: Mitochondrial Function

Another investigation focused on the impact of related compounds on mitochondrial function showed that naphthalene derivatives could disrupt ATP production and induce mitochondrial permeability transition pore opening at specific concentrations . This suggests that this compound may similarly affect mitochondrial dynamics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。